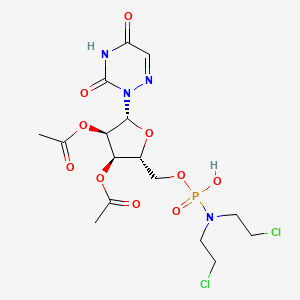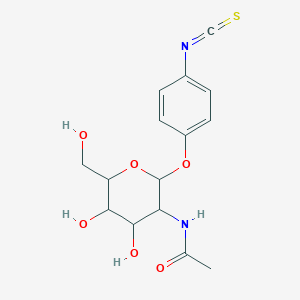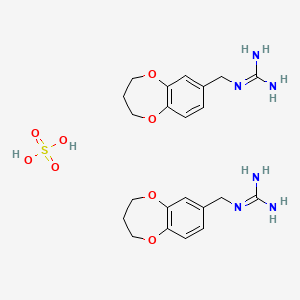
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)guanidine;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)guanidine;sulfuric acid is a complex organic compound with a unique structure that includes a benzodioxepin ring and a guanidine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)guanidine typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin with guanidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
化学反应分析
Types of Reactions
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)guanidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学研究应用
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)guanidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)guanidine involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with various enzymes and receptors, potentially modulating their activity. The benzodioxepin ring may also contribute to the compound’s overall biological activity by interacting with different molecular sites.
相似化合物的比较
Similar Compounds
- 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol
- 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid
- (2E)-3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-PROPENOIC ACID
Uniqueness
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)guanidine is unique due to the presence of both the benzodioxepin ring and the guanidine group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
属性
CAS 编号 |
23474-99-9 |
|---|---|
分子式 |
C22H32N6O8S |
分子量 |
540.6 g/mol |
IUPAC 名称 |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)guanidine;sulfuric acid |
InChI |
InChI=1S/2C11H15N3O2.H2O4S/c2*12-11(13)14-7-8-2-3-9-10(6-8)16-5-1-4-15-9;1-5(2,3)4/h2*2-3,6H,1,4-5,7H2,(H4,12,13,14);(H2,1,2,3,4) |
InChI 键 |
OFXLSJJXQKLJSU-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(C=C(C=C2)CN=C(N)N)OC1.C1COC2=C(C=C(C=C2)CN=C(N)N)OC1.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)
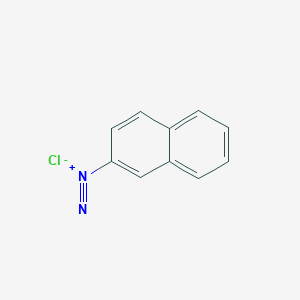



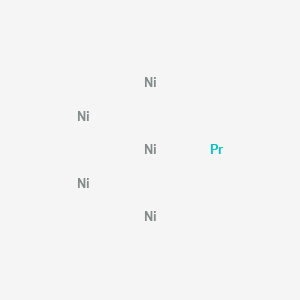
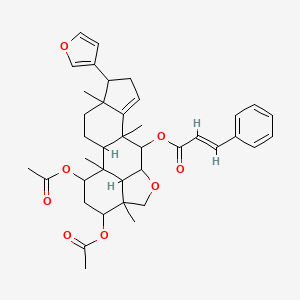
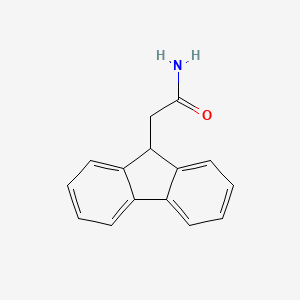

![6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene](/img/structure/B14707390.png)


